molecular formula C18H18N4O3S B2703836 N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896340-47-9

N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2703836
CAS RN: 896340-47-9
M. Wt: 370.43
InChI Key: TYXBDWIFDKYNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research in pharmaceutical chemistry involves the design and synthesis of compounds for potential therapeutic uses. A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs illustrates this approach. BPTES is known as a potent and selective inhibitor of kidney-type glutaminase (GLS), indicating the therapeutic potential of GLS inhibition. By synthesizing BPTES analogs and evaluating their pharmacological properties, researchers aim to identify compounds with enhanced drug-like properties, such as improved solubility and potency against specific targets like cancer cells (Shukla et al., 2012).

Herbicidal Activity

In the field of agrochemistry, the synthesis and evaluation of compounds for herbicidal activity is a significant research area. Luo et al. (2008) conducted a study on novel triazolinone derivatives, identifying their mechanism of action as inhibitors of protoporphyrinogen oxidase (Protox), a key target for herbicides. This research highlights the process of designing compounds with specific pharmacophores to achieve desired herbicidal activities against a broad spectrum of vegetation, demonstrating the application of chemical synthesis in developing new agricultural chemicals (Luo et al., 2008).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-14-9-5-4-8-13(14)19-15(23)11-26-17-20-16-12(2)7-6-10-22(16)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXBDWIFDKYNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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